(2-Nitrovinyl)cyclobutane
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Overview
Description
(2-Nitrovinyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2-Nitrovinyl)cyclobutane involves a [2+2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins and α,β-unsaturated carbonyl compounds under specific conditions. For instance, the reaction can be catalyzed by acids or other reagents that facilitate the formation of the cyclobutane ring .
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The process would need to be optimized for yield and efficiency, potentially using continuous flow reactors and other advanced industrial techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Nitrovinyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitrovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrocyclobutane derivatives, while reduction can produce aminocyclobutane compounds .
Scientific Research Applications
(2-Nitrovinyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and other advanced materials
Mechanism of Action
The mechanism of action of (2-Nitrovinyl)cyclobutane involves its ability to participate in cycloaddition reactions. The nitrovinyl group can interact with various molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include the activation of the nitrovinyl group and subsequent cycloaddition with other unsaturated compounds .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: A simple four-membered ring without any substituents.
Nitrocyclobutane: Cyclobutane with a nitro group attached.
Vinylcyclobutane: Cyclobutane with a vinyl group attached.
Uniqueness
(2-Nitrovinyl)cyclobutane is unique due to the presence of both a nitro group and a vinyl group on the cyclobutane ring.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
[(E)-2-nitroethenyl]cyclobutane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2/b5-4+ |
InChI Key |
OZUJUUDXQAZCFU-SNAWJCMRSA-N |
Isomeric SMILES |
C1CC(C1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1CC(C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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